Cas no 1315481-36-7 ((6R,7S)-Cefoperazone)

(6R,7S)-Cefoperazone structure
(6R,7S)-Cefoperazone structure
Product Name:(6R,7S)-Cefoperazone
CAS No:1315481-36-7
MF:C25H27N9O8S2
MW:645.66738152504
CID:1063021
PubChem ID:7048630
Update Time:2025-07-18

(6R,7S)-Cefoperazone Chemical and Physical Properties

Names and Identifiers

    • (6R,7S)-Cefoperazone
    • (6R,7S)-Cefoperazone Sodium Salt
    • (6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2R)-2-(((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R,7S)-
    • UNII-988VQV27Q4
    • Q27167049
    • (6r,7r)-7-[[(2r)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxy-phenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabi-cyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 1315481-36-7
    • AC1OFCHP
    • (6R,7S)-7-(((2R)-2-(((4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • CEFOPERAZONE SODIUM IMPURITY F [EP IMPURITY]
    • (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • DTXSID40427575
    • Cefoperazone sodium impurity F [EP]
    • CHEBI:95224
    • 988VQV27Q4
    • (6R,7S)-7-(((2R)-2-(((4-Ethyl-2,3-dioxopiperazine-1-yl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
    • InChI Key: GCFBRXLSHGKWDP-ZMPRRUGASA-N
    • SMILES: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@@H]([C@@H]12)NC([C@@H](C1C=CC(=CC=1)O)NC(N1C(C(N(CC)CC1)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 645.14200
  • Monoisotopic Mass: 645.14240120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 9
  • Complexity: 1250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 271Ų

Experimental Properties

  • PSA: 277.84000
  • LogP: -0.25360

(6R,7S)-Cefoperazone Security Information

(6R,7S)-Cefoperazone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE38400-1mg
(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]aMino]-2-(4-hydroxyphenyl)acetyl]aMino]-3-[[(1-Methyl-1H-tetrazol-5-yl)thio]Methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
1315481-36-7
1mg
$1663.00 2024-04-20
A2B Chem LLC
AE38400-5mg
(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]aMino]-2-(4-hydroxyphenyl)acetyl]aMino]-3-[[(1-Methyl-1H-tetrazol-5-yl)thio]Methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
1315481-36-7
5mg
$5288.00 2024-04-20

Additional information on (6R,7S)-Cefoperazone

Recent Advances in (6R,7S)-Cefoperazone and Its Related Compound 1315481-36-7: A Comprehensive Research Brief

The chemical compound (6R,7S)-Cefoperazone, a third-generation cephalosporin antibiotic, has garnered significant attention in recent years due to its broad-spectrum antibacterial activity and clinical efficacy. This research brief aims to provide an updated overview of the latest findings related to (6R,7S)-Cefoperazone and its associated compound, 1315481-36-7, focusing on their pharmacological properties, mechanisms of action, and potential applications in the field of chemobiological medicine.

Recent studies have highlighted the unique structural features of (6R,7S)-Cefoperazone, which contribute to its enhanced stability against β-lactamases compared to earlier cephalosporins. The compound's stereochemistry, particularly the (6R,7S) configuration, has been shown to play a critical role in its binding affinity to penicillin-binding proteins (PBPs) in Gram-negative bacteria. This specificity underpins its effectiveness against resistant strains, making it a valuable therapeutic option in hospital-acquired infections.

In parallel, the compound 1315481-36-7 has emerged as a promising intermediate in the synthesis of (6R,7S)-Cefoperazone derivatives. Recent synthetic chemistry advancements have demonstrated that 1315481-36-7 can be efficiently modified to enhance the pharmacokinetic profile of the parent drug. For instance, researchers have reported novel synthetic routes utilizing 1315481-36-7 to produce analogs with improved oral bioavailability and extended half-life, addressing some of the limitations of the original compound.

Mechanistic studies published in the last year have provided deeper insights into the antibacterial action of (6R,7S)-Cefoperazone. High-resolution cryo-EM structures of the drug-PBP complexes have revealed precise molecular interactions that explain its resistance to hydrolysis by common β-lactamases. Additionally, in vitro and in vivo studies have confirmed its synergistic effects when combined with β-lactamase inhibitors, suggesting potential for combination therapies in multidrug-resistant infections.

Clinical research has also progressed, with several Phase III trials evaluating (6R,7S)-Cefoperazone in novel formulations. A particularly noteworthy development is the liposomal encapsulation of the drug using 1315481-36-7-derived linkers, which has shown enhanced tissue penetration and reduced nephrotoxicity in animal models. These findings open new avenues for targeted delivery systems in complicated urinary tract infections and intra-abdominal infections.

From a safety perspective, recent pharmacovigilance data have reaffirmed the favorable toxicity profile of (6R,7S)-Cefoperazone, with low incidence of adverse effects compared to other broad-spectrum antibiotics. However, researchers have identified specific genetic polymorphisms that may influence individual responses to the drug, highlighting the importance of personalized medicine approaches in its clinical use.

In conclusion, the ongoing research on (6R,7S)-Cefoperazone and its related compound 1315481-36-7 continues to expand our understanding of their therapeutic potential. The latest findings underscore the importance of structural optimization and formulation strategies in overcoming antibiotic resistance. Future directions may include further exploration of structure-activity relationships, development of novel derivatives using 1315481-36-7 as a scaffold, and investigation of non-antibiotic applications in inflammatory conditions.

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